
O-Acetyl-3-iodothyronamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetyl-3-iodothyronamine is a derivative of 3-iodothyronamine, a metabolite of thyroid hormone. This compound is part of the thyronamine family, which includes various metabolites that have distinct biological effects compared to their parent thyroid hormones . This compound is formed through the acetylation of 3-iodothyronamine and has been studied for its potential biological and metabolic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl-3-iodothyronamine typically involves the acetylation of 3-iodothyronamine. This can be achieved by reacting 3-iodothyronamine with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
O-Acetyl-3-iodothyronamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of iodothyroacetic acid derivatives.
Reduction: Formation of deiodinated thyronamine derivatives.
Substitution: Formation of azido or cyano derivatives of thyronamine.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity and stability of acetylated thyronamines.
Biology: Investigated for its role in metabolic regulation and thermogenesis.
Medicine: Explored for potential therapeutic applications in metabolic disorders and obesity.
Industry: Potential use in the development of novel pharmaceuticals targeting thyroid hormone pathways.
Mechanism of Action
O-Acetyl-3-iodothyronamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptors (TAARs) and adrenergic receptors . These interactions can modulate neurotransmitter release and influence metabolic processes . The compound’s effects on thermogenesis and metabolism are thought to be mediated through these receptor pathways .
Comparison with Similar Compounds
Similar Compounds
3-Iodothyronamine: The parent compound, known for its distinct metabolic effects.
3,5-Diiodo-L-thyronine: Another thyroid hormone metabolite with unique biological activities.
Reverse T3 (rT3): An inactive form of triiodothyronine that can influence thyroid hormone metabolism.
Triiodothyroacetic acid (Triac): A metabolite with potential therapeutic applications in thyroid disorders.
Tetraiodothyroacetic acid (Tetrac): Another thyroid hormone derivative with distinct biological effects.
Uniqueness
O-Acetyl-3-iodothyronamine is unique due to its acetylation, which may influence its stability, reactivity, and biological activity compared to other thyronamines . This modification can affect its interaction with molecular targets and its overall metabolic effects .
Properties
Molecular Formula |
C16H16INO3 |
|---|---|
Molecular Weight |
397.21 g/mol |
IUPAC Name |
[4-[4-(2-aminoethyl)-2-iodophenoxy]phenyl] acetate |
InChI |
InChI=1S/C16H16INO3/c1-11(19)20-13-3-5-14(6-4-13)21-16-7-2-12(8-9-18)10-15(16)17/h2-7,10H,8-9,18H2,1H3 |
InChI Key |
XSBZNFVXOCOOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
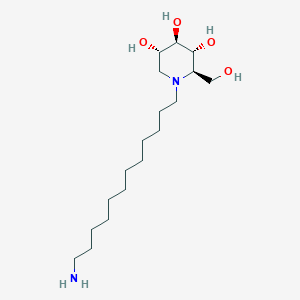


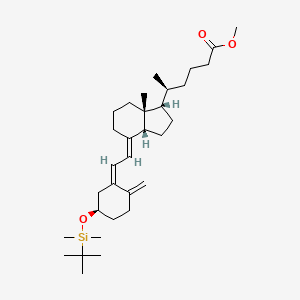
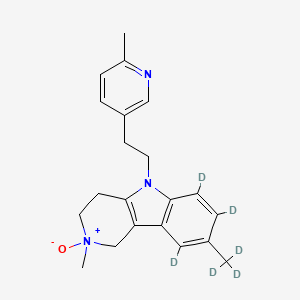
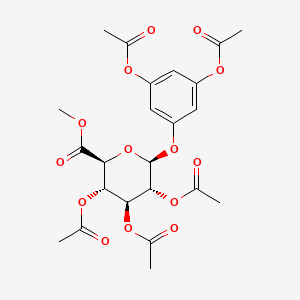
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
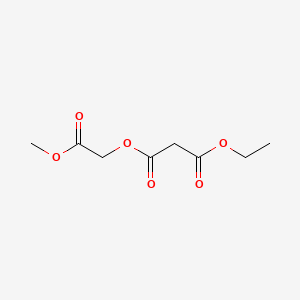


![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
